
4-Hydroxyphenyl Maraviroc-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells. The compound you mentioned, this compound, is likely a labeled or deuterated form of Maraviroc, which can be used for research purposes.
4-Hydroxyphenyl Maraviroc-d6: is a chemical compound used in proteomics research.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for 4-Hydroxyphenyl Maraviroc-d6 are not readily available in the search results.
- For industrial production methods, further research would be needed beyond what’s currently available.
Analyse Des Réactions Chimiques
- Without specific information on this compound, I cannot provide details about its reactions, reagents, or major products formed.
- as a phenolic compound, it may undergo reactions such as oxidation (e.g., with strong oxidizing agents), reduction (e.g., with metal hydrides), and substitution (e.g., halogenation).
Applications De Recherche Scientifique
- Research applications for 4-Hydroxyphenyl Maraviroc-d6 would likely align with those of Maraviroc itself.
- These applications include:
Medicine: Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells.
Chemistry: Researchers may use it as a reference standard or in studies related to drug metabolism.
Biology: Investigating its effects on immune cells and viral entry pathways.
Industry: Notably, Maraviroc has applications in pharmaceuticals.
Mécanisme D'action
- The mechanism of action for Maraviroc involves blocking the CCR5 receptor on immune cells (specifically T cells). By doing so, it prevents HIV from entering these cells and inhibits viral replication.
- The CCR5 receptor is essential for HIV entry into host cells, making it a valuable target for antiretroviral therapy.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find specific information on similar compounds related to 4-Hydroxyphenyl Maraviroc-d6 in the search results.
Propriétés
Numéro CAS |
1217513-42-2 |
|---|---|
Formule moléculaire |
C29H41F2N5O2 |
Poids moléculaire |
535.713 |
Nom IUPAC |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1/i1D3,2D3 |
Clé InChI |
FWOMXCBURQJRQH-HSGIMECWSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Synonymes |
4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide; UK 437719-d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


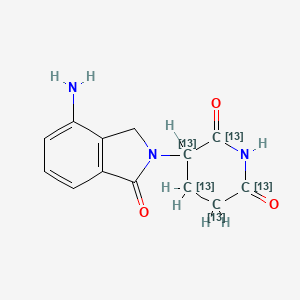
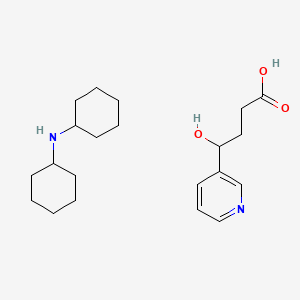
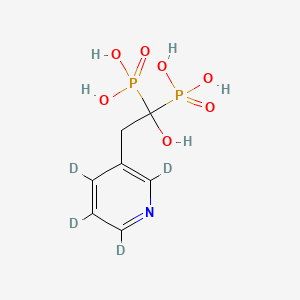
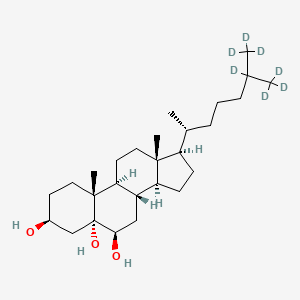

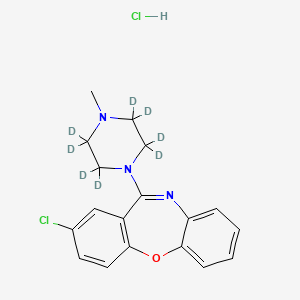
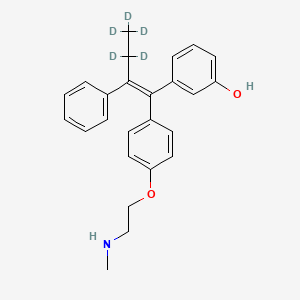
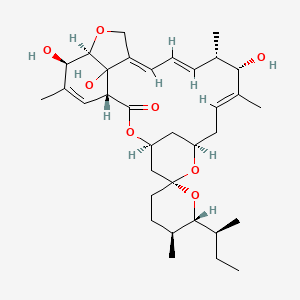
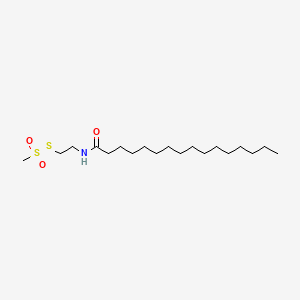
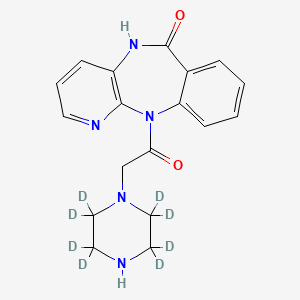
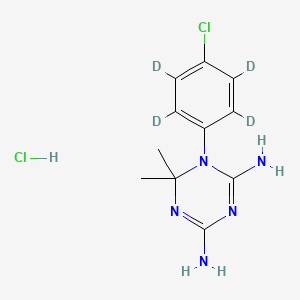
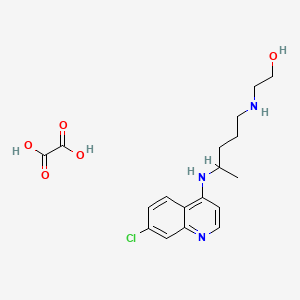
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
